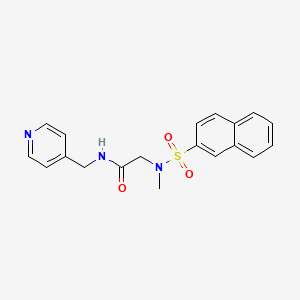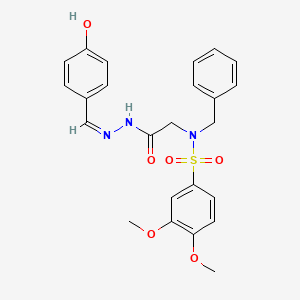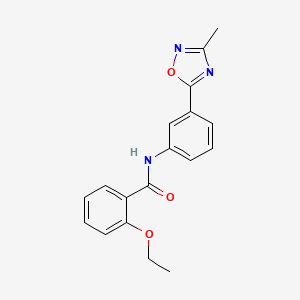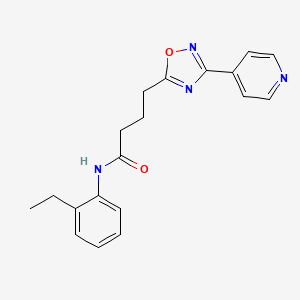
5-(3,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, commonly known as DOX, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
科学的研究の応用
DOX has been extensively studied for its potential applications in various scientific fields. It has been found to possess antitumor, antifungal, and antibacterial properties. DOX has also been studied for its potential as a fluorescent probe for detecting nitric oxide in biological systems. Additionally, DOX has been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
作用機序
DOX has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It also inhibits the activity of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and cell death. DOX has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
DOX has been found to have both biochemical and physiological effects. It has been found to induce oxidative stress in cells, leading to the accumulation of reactive oxygen species and DNA damage. DOX has also been found to affect the activity of various enzymes involved in cellular metabolism. Additionally, DOX has been found to affect the function of various organs, including the liver, kidneys, and heart.
実験室実験の利点と制限
DOX has several advantages for lab experiments, including its low cost, high stability, and ease of synthesis. However, it also has some limitations, including its low solubility in water, which can limit its use in certain experiments. Additionally, DOX can be toxic to cells at high concentrations, which can limit its use in some studies.
将来の方向性
There are several future directions for the study of DOX. One potential direction is the development of new synthesis methods that can improve the yield and purity of DOX. Another direction is the investigation of DOX as a potential therapeutic agent for other diseases, such as fungal and bacterial infections. Additionally, the use of DOX as a fluorescent probe for detecting other molecules in biological systems could be explored. Finally, the investigation of the potential side effects of DOX on various organs and tissues could provide valuable insights into its safety and efficacy.
合成法
DOX can be synthesized using different methods, including the reaction of 3,5-dimethoxybenzohydrazide with 3,4,5-trimethoxybenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 3,5-dimethoxybenzohydrazide with 3,4,5-trimethoxybenzaldehyde in the presence of acetic anhydride. The product obtained from these reactions is then treated with phosphorus oxychloride to obtain DOX.
特性
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-22-13-6-12(7-14(10-13)23-2)19-20-18(21-27-19)11-8-15(24-3)17(26-5)16(9-11)25-4/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNMZNCNVGUHNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

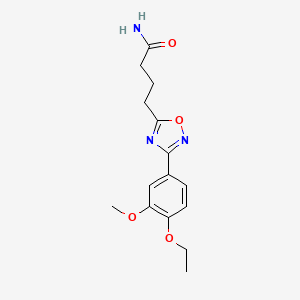
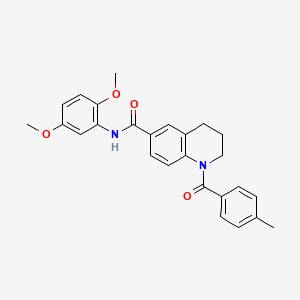
![5-oxo-3-phenyl-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716344.png)

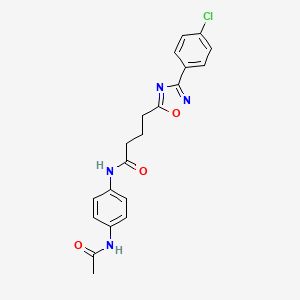
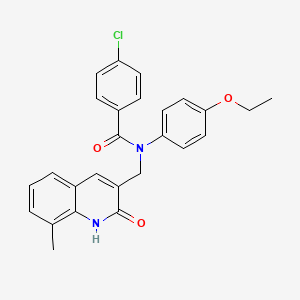
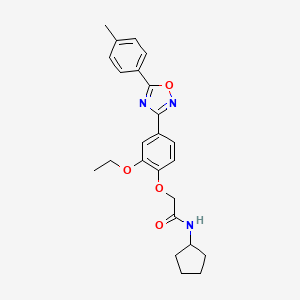
![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7716371.png)
![2-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716378.png)
